molecular formula C8H16O2 B133615 1,4-Cyclohexanedimethanol CAS No. 3236-48-4

1,4-Cyclohexanedimethanol

Cat. No.: B133615
CAS No.: 3236-48-4
M. Wt: 144.21 g/mol
InChI Key: YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol with the molecular formula C₈H₁₆O₂, consisting of cis and trans isomers in a typical commercial ratio of 30:70 . It is a key monomer in synthesizing high-performance polyesters, polycarbonates, and polyurethanes. CHDM’s non-planar cyclohexane ring enhances thermal stability, mechanical strength, and chemical resistance in polymers, making it critical for applications in packaging, automotive coatings, and biomedical devices . Its boiling point ranges from 284–288°C, and it exists as a white waxy solid at room temperature .

Preparation Methods

1,4-Cyclohexanedimethanol is industrially produced through the catalytic hydrogenation of dimethyl terephthalate. This process involves two main steps:

Chemical Reactions Analysis

Isomerization and Separation

CHDM exists as cis (30%) and trans (70%) isomers in commercial mixtures. Adjusting isomer ratios is critical for polymer properties.

Isomerization Methods

MethodCatalystConditionsResulting Cis:Trans Ratio
Thermal TreatmentNaOH (0.5–5 wt%)200–300°C, liquid phaseUp to 25:75
Vapor-Phase CatalysisSupported metal oxides2–10 sec contact time20:80
Two-Step Hydrogenation (No Isomerization)Ni-based catalystsContinuous reactor30:70 (directly from CHDA)
  • Separation : Trans isomer (melting point 67°C) is selectively crystallized from molten mixtures and separated via centrifugation .

Stability and Environmental Reactivity

Hydrolysis and Degradation

ConditionResultSource
Acidic/Neutral/Basic (50°C, 5 days)No hydrolysis observed OECD Report
Biodegradation (OECD 302B)98% degradation in 19 days OECD Report

Environmental Distribution (Level III Fugacity Model)

CompartmentDistribution (%)
Soil70.0
Water29.8
Air0.081
Sediment0.07

Reactivity in Polymerization

CHDM’s hydroxyl groups participate in polycondensation reactions:

  • Polyester Synthesis : Reacted with dicarboxylic acids (e.g., terephthalic acid) to form high-performance polyesters with enhanced thermal stability .

  • Epoxy Resins : Reaction with epichlorohydrin yields epoxy monomers, though detailed mechanisms remain proprietary .

Example Reaction :
CHDM+HOOC C6H4 COOHPolyester+H2O\text{CHDM}+\text{HOOC C}_6\text{H}_4\text{ COOH}\rightarrow \text{Polyester}+\text{H}_2\text{O}

Industrial-Scale Optimization

Continuous Hydrogenation

  • Eliminates isomerization steps by maintaining high trans-CHDA ratios during hydrogenation .

  • Reduces energy loss and simplifies purification.

Catalyst Performance

CatalystTrans Isomer YieldNotes
Cu/Zn/Al85–91%Preferred for low byproduct formation
Ruthenium<70%Lower efficiency in cis-trans isomerization

Scientific Research Applications

Chemical Properties and Isomerism

1,4-Cyclohexanedimethanol exists in two isomeric forms: cis and trans. The trans isomer is particularly valued for its higher melting point and superior physical properties, making it more suitable for industrial applications. The compound's chemical structure allows it to participate in various reactions, enhancing its utility in synthesis and formulation processes.

Industrial Applications

1. Polymer Production

CHDM is primarily used as a raw material in the synthesis of polyesters, especially polyethylene terephthalate (PET). Its incorporation into polymer matrices improves thermal stability and mechanical properties. The trans isomer of CHDM enhances the dyeing properties of fibers without significantly lowering the melting point of the polymer, which is crucial for commercial textile applications .

Application AreaSpecific UseBenefits
Polyester Resins Production of PETImproved thermal stability
Textiles Fiber productionEnhanced dyeing properties
Coatings Protective coatingsIncreased durability

2. Pharmaceutical Industry

In pharmaceuticals, CHDM serves as an intermediate in the synthesis of various drugs and therapeutic agents. Its structural characteristics facilitate the development of compounds with specific biological activities. Research indicates that CHDM can be utilized to create drug delivery systems that enhance bioavailability and therapeutic efficacy .

3. Specialty Chemicals

CHDM is also employed in the formulation of specialty chemicals such as plasticizers, surfactants, and lubricants. Its ability to modify the physical properties of formulations makes it a valuable additive in many chemical processes .

Case Studies

Case Study 1: Polyester-Based Advanced Thin Films

Recent studies have demonstrated the application of CHDM in developing polyester-based advanced thin films for use in electronics and packaging. These films exhibit excellent barrier properties and mechanical strength, making them suitable for high-performance applications .

Case Study 2: Upcycling of PET to CHDM

A novel multistage relay process has been developed to convert waste PET directly into high-value-added CHDM. This process not only addresses waste management issues but also provides a sustainable pathway for producing CHDM from recycled materials .

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedimethanol primarily involves its role as a monomer in polymerization reactions. The hydroxyl groups participate in condensation reactions with carboxylic acids or their derivatives, forming ester linkages. This process results in the formation of long polymer chains, which impart desirable properties to the resulting polyesters, such as thermal stability, mechanical strength, and resistance to solvents .

Comparison with Similar Compounds

Thermal and Mechanical Properties

Polyethylene Terephthalate (PET) vs. CHDM-Modified Polyesters

  • PET : Glass transition temperature (Tg) = 80°C, melting temperature (Tm) = 260°C .
  • CHDM-Based PCT (Polycyclohexylene Terephthalate) : Tg = 88°C, Tm = 300°C, with superior tensile strength and barrier properties .
  • PETG (CHDM-Modified PET Copolymer) : Reduced crystallinity compared to PET, improved processability, and enhanced clarity .

Key Insight : CHDM’s rigid cyclohexane ring increases chain stiffness, raising Tg and Tm while maintaining transparency in copolymers like PETG .

Comparison with Aliphatic Diols (Ethylene Glycol, Neopentyl Glycol)

  • Ethylene Glycol (EG) : Produces PET with lower thermal stability. CHDM substitution in PETG improves hydrolytic stability and outdoor durability .
  • Neopentyl Glycol (NPG) : Imparts rigidity but lacks CHDM’s cyclic structure, resulting in lower chemical resistance in coatings .

Data Table 1: Thermal Properties of CHDM-Based Polymers vs. Alternatives

Polymer Tg (°C) Tm (°C) Key Application
PET 80 260 Packaging, fibers
PCT (CHDM-based) 88 300 Automotive, electronics
PETG (CHDM/EG copolymer) 81 225 Medical devices, films
PLGA (Aliphatic) 45–55 N/A Biodegradable implants

Sources: .

Chemical Resistance and Biocompatibility

CHDM vs. 1,4-Cyclohexanedicarboxylic Acid (CHDA)

  • CHDA : Used with CHDM in polycondensation to form PCCD (polycyclohexylene cyclohexanedicarboxylate). CHDA’s stable cis/trans cyclohexane ring complements CHDM’s diol structure, enhancing polymer crystallinity .
  • Enzymatic Synthesis : Poly(CHDM itaconate) exhibits biocompatibility, making it suitable for biomedical applications, unlike many CHDA-based polymers .

Polyoxalates: CHDM vs. PLGA

  • CHDM-Based Polyoxalates : Degrade faster in aqueous environments (half-life < PLGA) due to reduced electron-withdrawing effects, ideal for controlled drug delivery .
  • PLGA : Slower degradation limits rapid-release applications .

Application-Specific Performance

Coatings and Adhesives

  • CHDM Diacrylates: Liquid diacrylates derived from CHDM isomers (e.g., UNOXOL™) offer superior scratch resistance and solubility compared to solid 1,4-cyclohexanedimethanol diacrylates .
  • Competitors : Tripropylene glycol diacrylate (TPGDA) and hexanediol diacrylate (HDDA) lack CHDM’s balance of hardness and flexibility .

Polycarbonates

  • CHDM/Isosorbide Copolymers (e.g., Durabio-PC) : Improved toughness and processability compared to rigid aliphatic polycarbonates .

Market and Industrial Relevance

Global CHDM Market :

  • Projected to grow from USD 3.05 billion (2023) to USD 4.29 billion by 2030 (CAGR 5%) .
  • Key players: Eastman Chemical, Mitsubishi Chemical, BASF SE .

Competitive Advantages :

  • CHDM’s versatility in polyesters, coatings, and biomedical materials drives demand over niche diols like 1,4-butanediol or isosorbide .

Biological Activity

1,4-Cyclohexanedimethanol (CHDM) is a chemical compound with the formula C8_8H16_{16}O2_2. It is primarily utilized in the production of polyesters and as an intermediate in various chemical syntheses. This article delves into its biological activity, including toxicity studies, genotoxicity assessments, and its metabolic pathways.

This compound exists in two isomeric forms: cis and trans. The trans isomer has a higher melting point (67°C) compared to the cis isomer (43°C), which influences its applications in polymer production. The trans form is often preferred for creating polyesters due to its thermal stability and mechanical properties .

Acute Toxicity

The acute oral LD50 of this compound in rats ranges between 3200 and 6400 mg/kg body weight . Observed effects included slight prostration and vasodilatation, indicating a moderate level of toxicity .

No Observed Adverse Effect Levels (NOAEL)

In chronic exposure studies, the NOAEL was determined to be 479 mg/kg bw for males and 754 mg/kg bw for females , suggesting that at these doses, no significant adverse effects were observed .

Genotoxicity Assessments

This compound has undergone various genotoxicity tests:

  • Bacterial Reverse Mutation Assay : This test involved multiple strains of Salmonella typhimurium, where CHDM was found to be negative for mutagenicity both with and without metabolic activation.
  • In Vitro Chromosomal Aberration Test : Conducted using Chinese hamster lung cells, this test also returned negative results for chromosomal aberrations.
  • In Vivo Tests : Studies on rat bone marrow cells indicated no significant increase in chromosome aberrations or polyploidy .

These results collectively suggest that this compound is not genotoxic under the conditions tested.

Metabolic Pathways

Recent research has highlighted potential biosynthetic pathways for producing this compound. These pathways involve microbial organisms engineered to express specific enzymes that facilitate the conversion of renewable feedstocks into CHDM. Key enzymes identified include p-toluate monooxygenase and p-hydroxymethyl benzoate reductase, which are integral to the metabolic processes leading to CHDM synthesis .

Polyester Production

This compound is extensively used in the production of polyesters due to its ability to enhance thermal properties and mechanical strength. For instance, it has been utilized in creating polyethylene-1,4-cyclohexanedicarboxylate (PECHD) from recycled PET materials, showcasing its role in sustainable materials science .

Environmental Impact

Studies have explored the environmental implications of CHDM usage, particularly concerning its biodegradability and potential effects on ecosystems. Research indicates that while CHDM itself exhibits low toxicity, its degradation products may have varying environmental impacts depending on concentration levels .

Summary of Findings

The biological activity of this compound reveals a compound with moderate toxicity but no significant genotoxic effects. Its applications in polyester production are notable, especially in sustainable practices involving recycling. Ongoing research into its biosynthetic pathways may further enhance its utility in industrial applications.

PropertyValue
Chemical FormulaC8_8H16_{16}O2_2
Acute Oral LD503200 - 6400 mg/kg
NOAEL (Males)479 mg/kg
NOAEL (Females)754 mg/kg
Melting Point (cis)43°C
Melting Point (trans)67°C

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing 1,4-cyclohexanedimethanol (CHDM) in laboratory settings?

CHDM is primarily synthesized via catalytic hydrogenation of terephthalic acid derivatives. A common method involves hydrogenating dimethyl terephthalate (DMT) or terephthalic acid using heterogeneous catalysts like ruthenium or platinum supported on carbon or alumina. Reaction conditions (e.g., 150–200°C, 50–100 bar H₂) and catalyst selectivity significantly influence yield and cis/trans isomer ratios . Alternative routes include cyclohexanedicarboxylic acid reduction, though this is less common due to scalability challenges .

Q. How is CHDM characterized structurally and chemically in academic research?

Key characterization methods include:

  • Spectroscopy : IR spectroscopy identifies hydroxyl (-OH) and cyclic alkane stretches (C-H bending at ~700–800 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks at m/z 144.2114 confirm the molecular weight, while fragmentation patterns distinguish isomers .
  • Chromatography : HPLC or GC-MS resolves cis/trans isomer mixtures, critical for polymer property analysis .

Q. What role does CHDM play as a comonomer in polyester synthesis?

CHDM enhances polymer rigidity and thermal stability due to its cycloaliphatic structure. In polyesters, it is copolymerized with diacids (e.g., adipic acid, terephthalic acid) via melt polycondensation. Catalyst systems like titanium(IV) butoxide or antimony trioxide are used at 220–280°C under vacuum to achieve high molecular weights. The cis/trans ratio of CHDM influences crystallinity and glass transition temperature (Tg) .

Advanced Research Questions

Q. How can catalyst design optimize the hydrogenation of terephthalic acid to CHDM?

Recent studies focus on bimetallic catalysts (e.g., Ru-Pt/C) to improve selectivity and reduce byproducts. For example, doping Ru with Sn increases electron density, favoring full hydrogenation of aromatic rings over partial reduction. Catalyst supports (e.g., mesoporous silica vs. activated carbon) also affect pore diffusion and active site accessibility. Advanced characterization techniques like in-situ FTIR and XPS are used to monitor reaction pathways and deactivation mechanisms .

Q. What enzymatic strategies enable sustainable production of CHDM derivatives?

Engineered alcohol oxidases (AOX) can oxidize CHDM to 1,4-cyclohexanedicarboxaldehyde (CHDA), a precursor for high-value compounds. For instance, Pichia pastoris-expressed AOX variants with FAD cofactors achieve >90% conversion under mild conditions (30°C, pH 7.0). Directed evolution of substrate-binding pockets improves activity toward bulky cycloaliphatic substrates .

Q. How do cis/trans isomer ratios of CHDM impact polymer mechanical properties?

Higher trans-isomer content increases polymer crystallinity and tensile strength. For example, in poly(this compound adipate), a 70:30 trans/cis ratio yields a Tg of 45°C and Young’s modulus of 1.2 GPa, compared to 35°C and 0.8 GPa for a 50:50 ratio. Isomer ratios are controlled via hydrogenation conditions (e.g., solvent polarity, H₂ pressure) and quantified using NMR integration .

Q. How can contradictory data on CHDM-based polymer thermal stability be resolved?

Discrepancies in thermal degradation temperatures (e.g., 250–300°C) often arise from differences in:

  • End-group chemistry : Acetylated vs. hydroxyl-terminated polyesters.
  • Testing methods : TGA under N₂ vs. air alters oxidation pathways.
  • Comonomer selection : Adipic acid vs. succinic acid alters backbone flexibility. Standardizing synthesis protocols (e.g., catalyst purity, drying conditions) and reporting detailed experimental parameters (heating rate, sample mass) improves reproducibility .

Q. What strategies enable CHDM-based hydrogels for biomedical applications?

CHDM-derived diacrylates (e.g., 1,3/1,4-CHDMDA) are crosslinked via UV polymerization to form hydrogels with tunable swelling ratios. For drug delivery, methacrylated CHDM is copolymerized with PEG-diacrylate, achieving sustained release kinetics (e.g., 80% payload release over 72 hours). Cytocompatibility is validated via ISO 10993-5 assays using fibroblast cell lines .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare DSC thermograms and XRD patterns across studies to identify crystallinity-driven property variations .
  • Experimental Design : Use DOE (Design of Experiments) to optimize catalyst loading and reaction time for hydrogenation .
  • Advanced Characterization : Employ TOF-SIMS for surface analysis of CHDM-based coatings .

Properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methanol
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InChI

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2
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InChI Key

YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CO)CO
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID9026712, DTXSID00274143, DTXSID60274144
Record name 1,4-Cyclohexanedimethanol
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline]
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Boiling Point

286 °C (cis-isomer), 283 °C (trans-isomer)
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Flash Point

166 °C, 330 °F OC
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Solubility

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol
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Density

1.0381 at 25 °C/4 °C
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Vapor Density

5 (Air = 1)
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Vapor Pressure

3.08X10-4 mm Hg at 25 °C
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Color/Form

Liquid, White waxy solid

CAS No.

105-08-8, 3236-47-3, 3236-48-4
Record name 1,4-Cyclohexanedimethanol
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Melting Point

43 °C (cis-isomer), 67 °C (trans-isomer)
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Synthesis routes and methods I

Procedure details

Under an argon stream, 10 g of trans-1,4-cyclohexane dimethanol (CHDM), 15.25 mL (14.03 g) of N-methyl morpholine (NMM), and 50 mL of methylene chloride were transferred into a 250 mL flash equipped with a funnel. The solution in the flask was cooled down to −40° C. with stirring. A solution of 15.19 g of hexyl phosphoro-dichloridate (HOP) in 20 mL of methylene chloride was added through the funnel, and an additional 10 mL of methylene chloride was used to flush through the funnel. The mixture was then brought up to room temperature gradually and kept stirring for four hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step Two
Quantity
15.19 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 1 L four-necked flask equipped with a stirrer, a thermometer and a water-fractionating receiver with a cooling tube was charged with 483.5 g (3.06 mol) of 3,5,5-trimethylhexanoic acid, 216 g (1.5 mol) of 1,4-cyclohexane dimethanol (produced by hydrogenating a nucleus of dimethyl terephthalate in the presence of a ruthenium-supporting molded catalyst to obtain dimethyl 1,4-cyclohexanedicarboxylate, and then hydrogenating the thus obtained dimethyl 1,4-cyclohexanedicarboxylate in the presence of a copper-chromium molded catalyst), xylene (5% by weight on the basis of a total weight of the raw materials), and tin oxide as a catalyst (0.2% by weight on the basis of a total weight of the raw materials), and the contents of the flask were gradually heated to 220° C. under a nitrogen atmosphere. Then, the contents of the flask were subjected to esterification reaction under reduced pressure for about 8 h while removing water distilled off by the water-fractionating receiver until reaching a theoretical amount (72 g) thereof. After completion of the reaction, an excess amount of the acid was removed by distillation. Next, the resultant esterification reaction product was neutralized with an aqueous sodium hydroxide solution which was used in an excess amount relative to a total acid value of the esterification reaction product, and then washed with water until reaching a neutrality, thereby obtaining a crude esterification reaction product. Further, the thus obtained crude esterification reaction product was treated with activated carbon, and then filtered to obtain 568 g of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) (Compound 4). It was confirmed that the resultant ester had a total acid value of 0.01 mg KOH/g, an iodine number of less than 0.1 I2g/100 g and a molar ratio of cis-isomer to trans-isomer of 29/71. Various properties of the thus obtained compound 4 such as coefficient of traction, kinematic viscosity, viscosity index (VI), flash point and pour point thereof, are shown in Table 1.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.01 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

20.09 g of titanium tetraisopropoxide in n-butanol (2.54 weight percent Ti)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.09 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

100 g of polyethylene terephthalate fibres in 4 l of water are dyed with 1 g of the dyestuff prepared according to the above example, which has first been brought to a finely divided state in the presence of dispersing agents, the dyeing being carried out in the presence of 15 g of o-cresotic acid methyl ester as the carrier for 2 hours at 100°C and pH 4.5. A brilliant yellow-tinged pink dyeing is obtained, which is distinguished by good built-up and high fastness to washing, thermofixing, rubbing and light. A similar colouration is obtained if polyester fibres from 1,4-bis-(hydroxymethyl)-cyclohexane and therephthalic acid are used.
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanedimethanol
1,4-Cyclohexanedimethanol
1,4-Cyclohexanedimethanol
Reactant of Route 4
1,4-Cyclohexanedimethanol
Reactant of Route 5
1,4-Cyclohexanedimethanol
Reactant of Route 6
1,4-Cyclohexanedimethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.